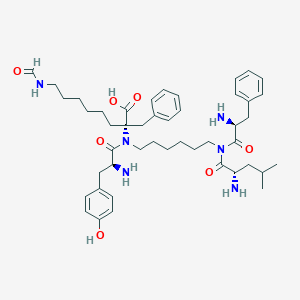
Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine, commonly known as fMLF, is a peptide that plays a crucial role in the immune system. It is a potent chemoattractant for neutrophils, a type of white blood cell that is essential in fighting infections.
科学研究应用
FMLF has been extensively studied for its role in the immune system. It is commonly used in research to study the chemotaxis of neutrophils. Chemotaxis is the process by which neutrophils are attracted to an area of infection or inflammation. By studying the chemotaxis of neutrophils, researchers can gain insight into the immune response to infections and develop new treatments for diseases.
作用机制
FMLF acts as a chemoattractant for neutrophils by binding to a specific receptor on the surface of the cell. The receptor is called formyl peptide receptor 1 (FPR1). Once fMLF binds to FPR1, it triggers a signaling pathway that leads to the activation of the neutrophil and its migration towards the source of the fMLF.
Biochemical and Physiological Effects:
The binding of fMLF to FPR1 not only triggers the migration of neutrophils but also leads to the production of reactive oxygen species (ROS) and the release of enzymes that can destroy bacteria. ROS are highly reactive molecules that can damage bacterial cell membranes and DNA. The release of enzymes, such as elastase and myeloperoxidase, can break down bacterial proteins and prevent their growth.
实验室实验的优点和局限性
One advantage of using fMLF in lab experiments is its potency. fMLF is a highly effective chemoattractant for neutrophils, which allows researchers to study the immune response to infections in a controlled environment. However, one limitation of using fMLF is its specificity. fMLF only attracts neutrophils, which may not accurately reflect the immune response to infections in vivo.
未来方向
There are several future directions for research on fMLF. One area of interest is the development of new treatments for diseases that involve the immune system. By understanding the mechanism of action of fMLF, researchers can develop new drugs that target FPR1 and modulate the immune response. Another area of interest is the study of fMLF in vivo. By studying the chemotaxis of neutrophils in living organisms, researchers can gain a better understanding of the immune response to infections and develop new treatments for diseases.
Conclusion:
In conclusion, fMLF is a peptide that plays a crucial role in the immune system. Its potency as a chemoattractant for neutrophils has made it a valuable tool in scientific research. By studying the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of fMLF, we can gain a better understanding of the immune response to infections and develop new treatments for diseases.
合成方法
The synthesis of fMLF involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.
属性
CAS 编号 |
134283-52-6 |
|---|---|
分子式 |
C46H66N6O7 |
分子量 |
815.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[6-[[(2S)-2-amino-4-methylpentanoyl]-[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]amino]-2-benzyl-8-formamidooctanoic acid |
InChI |
InChI=1S/C46H66N6O7/c1-34(2)29-39(47)42(55)51(43(56)40(48)30-35-17-9-7-10-18-35)27-15-5-6-16-28-52(44(57)41(49)31-36-21-23-38(54)24-22-36)46(45(58)59,32-37-19-11-8-12-20-37)25-13-3-4-14-26-50-33-53/h7-12,17-24,33-34,39-41,54H,3-6,13-16,25-32,47-49H2,1-2H3,(H,50,53)(H,58,59)/t39-,40-,41-,46-/m0/s1 |
InChI 键 |
LVQPGYOBBGNZEP-AKCYGPDLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(CCCCCCN(C(=O)[C@H](CC1=CC=C(C=C1)O)N)[C@@](CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)[C@H](CC3=CC=CC=C3)N)N |
SMILES |
CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |
规范 SMILES |
CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |
同义词 |
ALPATP fAhx-Leu-Phe-Ahx-Tyr-Phe formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
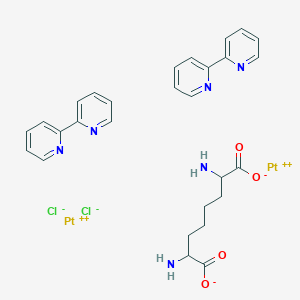

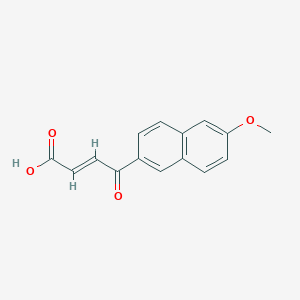
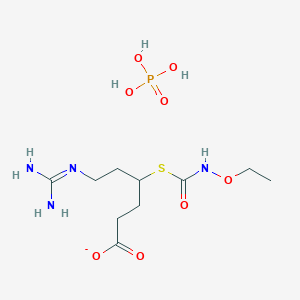
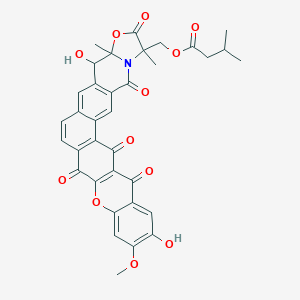

![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)
